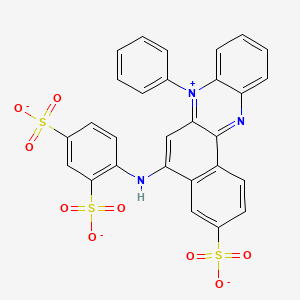
azocarmine B(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocarmine B(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-5-ylidene)amino]benzene-1,3-disulfonic acid. It is a conjugate base of an azocarmine B free acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Azocarmine B(2-) is characterized by its azo group (-N=N-) which connects two aromatic rings. This structure contributes to its strong binding affinity to proteins and nucleic acids, making it effective in histological staining and other applications. The presence of sulfonic acid groups enhances its solubility and binding capacity, allowing it to interact with various cellular components effectively.
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation : The azo group can be oxidized to form different products.
- Reduction : It can be reduced to form amines.
- Substitution : Aromatic rings can undergo electrophilic substitution reactions.
Common reagents for these reactions include potassium permanganate for oxidation and sodium dithionite for reduction.
Chemistry
Azocarmine B(2-) serves as a pH indicator and is utilized in titration experiments due to its distinct color change properties at varying pH levels. Its stability and solubility make it a reliable choice for laboratory applications.
Biology
In biological research, Azocarmine B(2-) is employed as a histological stain . It effectively differentiates between various cellular components, particularly in muscle tissues. Its application extends to staining protocols where it can be combined with other dyes (e.g., Orange G) to enhance contrast in tissue samples.
Medicine
The dye is used in diagnostic procedures to highlight specific tissues and cells, aiding in the visualization of pathological conditions. Its binding properties facilitate the identification of abnormal cellular structures in histopathology.
Industry
In the textile industry, Azocarmine B(2-) is applied for dyeing fabrics and producing colored inks. Its vibrant color and stability make it suitable for various industrial applications.
Histological Applications
A study demonstrated that Azocarmine B(2-) effectively stains muscle tissues during rigor mortis stages, highlighting its utility in forensic histology and muscle pathology .
Environmental Monitoring
Research explored the use of Azocarmine B(2-) in speciation analysis of dissolved copper in wastewater. The interaction between Cu(II) ions and the dye was characterized at pH 6.03, showcasing its potential as a sensitive indicator for metal detection in aquatic environments .
Azocarmine B(2-) has been investigated for its interactions with human serum albumin (HSA), influencing drug pharmacokinetics by altering binding modes and affinities . Additionally, it has shown potential antimicrobial properties when coupled with other active molecules .
Propiedades
Fórmula molecular |
C28H17N3O9S3-2 |
|---|---|
Peso molecular |
635.7 g/mol |
Nombre IUPAC |
4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C28H19N3O9S3/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17/h1-16H,(H3,32,33,34,35,36,37,38,39,40)/p-2 |
Clave InChI |
AWVYDATYHKYCOW-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















